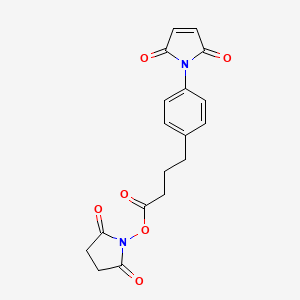
2,5-Dioxopyrrolidin-1-yl 4-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate
Cat. No. B1681837
Key on ui cas rn:
79886-55-8
M. Wt: 356.3 g/mol
InChI Key: PMJWDPGOWBRILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08067011B2
Procedure details


The following protocol is used to conjugate PE via an SMPB intermediate: 100 micromoles of phosphatidyl ethanolamine (PE) is dissolved in 5 mL of argon-purged, anhydrous methanol containing 100 micromoles of triethylamine (TEA). The solution is maintained over an argon or nitrogen atmosphere. The reaction may also be done in dry chloroform50 mg of succinimidyl-4-(p-maleimidophenyl)butyrate (SMPB, Pierce) is the added to the PE solution, and the solution is mixed well to dissolve. The solution is allowed to react for 2 hours at room temperature, while maintaining it under an argon or nitrogen atmosphere. Methanol is removed from the reaction solution by rotary evaporation and the solids are redissolved in 5 mLchloroform. The water-soluble reaction by-products are extracted from the chloroform with an equal volume of 1% NaCl. Extraction is repeated once more. The MPB-PE derivative is purified by chromatography on a column of silicic acid (Martin F J et al., Immunospecific targeting of liposomes to cells: A novel and efficient method for covalent attachment of Fab′ fragments via disulfide bonds. Biochemistry, 1981; 20:4229-38). Chloroform is removed from the MBP-PE by rotary evaporation. The derivative is stored at −20° C. under a nitrogen atmosphere until use.
[Compound]
Name
PE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
SMPB
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
phosphatidyl ethanolamine
Quantity
100 μmol
Type
reactant
Reaction Step Three


Name
succinimidyl-4-(p-maleimidophenyl)butyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
PE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
C1(=O)N([CH:6]([CH2:10][CH2:11][C:12]2[CH:17]=[CH:16][C:15]([N:18]3[C:22](=[O:23])[CH:21]=[CH:20][C:19]3=[O:24])=[CH:14][CH:13]=2)[C:7]([O-:9])=[O:8])C(=O)CC1.[CH3:27][OH:28]>C(N(CC)CC)C>[CH2:21]1[C:22](=[O:23])[N:18]([O:9][C:7]([CH2:6][CH2:10][CH2:11][C:12]2[CH:13]=[CH:14][C:15]([N:18]3[C:19](=[O:24])[CH:20]=[CH:21][C:22]3=[O:23])=[CH:16][CH:17]=2)=[O:8])[C:27](=[O:28])[CH2:20]1
|
Inputs


Step One
[Compound]
|
Name
|
PE
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
SMPB
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC(N1C(C(=O)[O-])CCC1=CC=C(C=C1)N1C(C=CC1=O)=O)=O)=O
|
Step Three
[Compound]
|
Name
|
phosphatidyl ethanolamine
|
|
Quantity
|
100 μmol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
100 μmol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Five
|
Name
|
succinimidyl-4-(p-maleimidophenyl)butyrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC(N1C(C(=O)[O-])CCC1=CC=C(C=C1)N1C(C=CC1=O)=O)=O)=O
|
Step Six
[Compound]
|
Name
|
PE
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is maintained over an argon or nitrogen atmosphere
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution is mixed well
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react for 2 hours at room temperature
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining it under an argon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Methanol is removed from the reaction solution by rotary evaporation
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the solids are redissolved in 5 mLchloroform
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The water-soluble reaction by-products are extracted from the chloroform with an equal volume of 1% NaCl
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extraction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The MPB-PE derivative is purified by chromatography on a column of silicic acid (Martin F J et al., Immunospecific
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Chloroform is removed from the MBP-PE by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is stored at −20° C. under a nitrogen atmosphere until use
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1CC(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

